molecular formula C8H7NO3 B8452924 2,3-Dihydro-7-nitrobenzofuran CAS No. 17403-48-4

2,3-Dihydro-7-nitrobenzofuran

Cat. No. B8452924
Key on ui cas rn: 17403-48-4
M. Wt: 165.15 g/mol
InChI Key: UWGHHWCSTCOGRB-UHFFFAOYSA-N
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Patent
US04302592

Procedure details

39.4 g of 2,3-dihydro-7-nitrobenzofuran (prepared by the method described in Journal of Heterocyclic Chemistry, vol. 5, No. 1, p. 1 (1968)) in 200 ml of tetrahydrofuran was hydrogenated in a Parr shaker (50 p.s.i.g. hydrogen pressure, Raney nickel catalyst, 3 hours, room temperature). The resulting mixture was filtered and the solvent was evaporated from the filtrate. The residue was recrystallized from ether to give 1, as a colorless solid, m.p.: 70°-72° C.
Quantity
39.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:12]2[O:11][CH2:10][CH2:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O.[H][H]>O1CCCC1.[Ni]>[O:11]1[C:12]2[C:4]([NH2:1])=[CH:5][CH:6]=[CH:7][C:8]=2[CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
39.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2CCOC21
Step Two
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated from the filtrate
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ether
CUSTOM
Type
CUSTOM
Details
to give 1

Outcomes

Product
Name
Type
Smiles
O1CCC2=C1C(=CC=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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